Ethyl 2-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate
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Overview
Description
Ethyl 2-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate is a chemical compound with the molecular formula C9H10IN3O3 and a molecular weight of 335.1 g/mol . This compound is part of the pyrazolo[1,5-a]pyrazine family, which is known for its diverse applications in medicinal chemistry and organic synthesis .
Preparation Methods
The synthesis of ethyl 2-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate typically involves a multi-step process. One common method includes the reaction of pyrazolo[1,5-a]pyrazine derivatives with iodine and ethyl ester groups under controlled conditions . The reaction conditions often involve the use of solvents like methanol and catalysts such as copper(II) acetate . Industrial production methods may scale up this process, ensuring high purity and yield through optimized reaction parameters and purification techniques .
Chemical Reactions Analysis
Ethyl 2-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Chan-Lam couplings, to form complex structures.
Common reagents used in these reactions include boronic acids, hydrides, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for synthesizing biologically active compounds, including potential antiviral and anticancer agents.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules, facilitating the development of new materials and drugs.
Biological Studies: It is employed in studies investigating the interaction of small molecules with biological targets, aiding in the discovery of new therapeutic agents.
Mechanism of Action
The mechanism of action of ethyl 2-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to ATP-binding sites of proteins, mimicking adenine and interfering with biological processes . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 2-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate: This compound has a similar structure but differs in the position of the ester group.
Methyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate: This compound has a different substitution pattern on the pyrazolo[1,5-a]pyrimidine core.
The uniqueness of this compound lies in its iodine substitution, which provides distinct reactivity and potential for further functionalization .
Properties
IUPAC Name |
ethyl 2-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12IN3O2/c1-2-15-9(14)7-6-5-11-3-4-13(6)12-8(7)10/h11H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQSLHYPYNAKQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CNCCN2N=C1I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12IN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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